Icmt-IN-19

ICMT Inhibition Enzymatic Assay Structure-Activity Relationship

ICMT-IN-19 (compound 53, IC50=0.026 μM) delivers 2.5-fold greater potency than ICMT-IN-18 and 37-fold over weaker analogs—critical for resolving true RAS-driven vulnerabilities in cancer cell-line profiling. Its high target engagement at low concentrations makes it the preferred tool for CETSA, NanoBRET, and KRAS membrane mislocalization assays. As a structurally defined reference from US20210130317A1, it provides a reproducible benchmark for SAR studies, ensuring experimental consistency across replicate campaigns.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
Cat. No. B12381108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-19
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C
InChIInChI=1S/C21H26N2O3/c1-20(2)16-21(12-14-26-20,17-7-4-3-5-8-17)11-13-22-18-9-6-10-19(15-18)23(24)25/h3-10,15,22H,11-14,16H2,1-2H3
InChIKeyXBQZRCWMRJRSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-19: A High-Potency Isoprenylcysteine Carboxyl Methyltransferase Inhibitor for RAS-Driven Research


ICMT-IN-19 (compound 53) is a synthetic small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational processing and membrane localization of RAS family proteins. The compound demonstrates an ICMT inhibitory IC50 of 0.026 μM . As part of a structurally defined series from a patent application (US20210130317A1), ICMT-IN-19 serves as a tool for investigating ICMT-dependent signaling in oncogenic RAS-driven cancer models [1].

Why ICMT-IN-19 Cannot Be Directly Substituted by Other ICMT Inhibitors in Critical Assays


Within the ICMT inhibitor chemical space, minor structural variations can lead to dramatic differences in enzyme inhibitory potency, often spanning two orders of magnitude (from low nanomolar to high micromolar IC50 values) . This sensitivity arises from the specific interactions required to competitively inhibit the enzyme's prenylated methyl acceptor binding site. Direct substitution of ICMT-IN-19 with another inhibitor from the same patent series without prior validation will introduce uncontrolled variability in the level of target engagement. The quantitative evidence below demonstrates precisely how ICMT-IN-19's potency profile differentiates it from its closest structural and functional analogs, making it a distinct choice for experimental consistency and data reproducibility .

ICMT-IN-19: Quantitative Differentiation Against Key ICMT Inhibitor Comparators


ICMT-IN-19 Exhibits 2.5-Fold Superior Enzymatic Potency Compared to ICMT-IN-18

ICMT-IN-19 (compound 53) demonstrates a 2.5-fold lower IC50 value for ICMT enzymatic inhibition compared to the structurally related analog ICMT-IN-18 (compound 35) . This quantitative difference in target engagement highlights that, despite belonging to the same inhibitor series, ICMT-IN-19 achieves significantly more potent enzyme blockade at equimolar concentrations.

ICMT Inhibition Enzymatic Assay Structure-Activity Relationship

ICMT-IN-19 Shows 37-Fold Higher Potency than ICMT-IN-53 in Enzymatic Assays

In head-to-head comparison of reported IC50 values, ICMT-IN-19 exhibits a 37-fold enhancement in enzymatic potency against ICMT relative to ICMT-IN-53 (compound 12) . This stark difference in IC50 values (0.026 μM vs. 0.96 μM) underscores that ICMT-IN-53 belongs to a distinct potency class and is not a suitable substitute for experiments requiring robust, low-nanomolar inhibition of ICMT activity.

ICMT Inhibition Enzymatic Potency Comparative Pharmacology

ICMT-IN-19 Achieves Single-Digit Nanomolar Potency Comparable to Lead-Optimized ICMT-IN-3

ICMT-IN-19 achieves an ICMT IC50 of 0.026 μM, positioning it within the same high-potency tier as the series' most optimized lead, ICMT-IN-3 (compound 27, IC50 = 0.015 μM) . This represents a 1.7-fold difference in potency, confirming that ICMT-IN-19 is a member of the elite, single-digit to low-double-digit nanomolar inhibitor class within this chemical space.

ICMT Inhibition High-Potency Inhibitors Lead Compound Benchmarking

Optimal Experimental Applications for ICMT-IN-19 Based on Differentiated Potency Data


High-Sensitivity ICMT Target Engagement Studies

With an enzymatic IC50 of 0.026 μM, ICMT-IN-19 is well-suited for assays requiring robust and near-complete target inhibition at low compound concentrations, such as in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays . Its 37-fold higher potency over weaker inhibitors like ICMT-IN-53 ensures that observed biological effects can be confidently attributed to ICMT inhibition rather than off-target activities at higher doses [1].

RAS-Driven Cancer Cell Line Dependency Mapping

In large-scale cancer cell line profiling to identify genetic dependencies on ICMT, ICMT-IN-19 provides a potent and reliable tool for pharmacologically validating dependency predictions . Its 2.5-fold potency advantage over ICMT-IN-18 allows for more stringent thresholding of drug sensitivity, helping to resolve true RAS-driven vulnerabilities from non-specific cytotoxic effects that may arise at higher micromolar concentrations [1].

Pharmacodynamic Biomarker Analysis of RAS Membrane Localization

ICMT-IN-19 is a key reagent for investigating the pharmacodynamics of RAS membrane mislocalization . Studies using immunofluorescence or cell fractionation to monitor KRAS trafficking can benefit from the compound's high potency, as robust inhibition of ICMT activity is required to observe a measurable shift in RAS localization from the plasma membrane to the cytosol .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Reference

As a specific compound (compound 53) within the US20210130317A1 patent series, ICMT-IN-19 serves as a critical reference point for SAR studies [1]. Its defined IC50 of 0.026 μM provides a benchmark for evaluating new chemical modifications, allowing medicinal chemists to understand the impact of structural changes on inhibitory activity relative to both more potent (e.g., ICMT-IN-3, IC50=0.015 μM) and less potent (e.g., ICMT-IN-18, IC50=0.066 μM) analogs .

Technical Documentation Hub

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26 linked technical documents
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